3-Morpholinopropyl isothiocyanate

Catalog No.
S580781
CAS No.
32813-50-6
M.F
C8H14N2OS
M. Wt
186.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Morpholinopropyl isothiocyanate

CAS Number

32813-50-6

Product Name

3-Morpholinopropyl isothiocyanate

IUPAC Name

4-(3-isothiocyanatopropyl)morpholine

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

InChI

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2

InChI Key

BCEFDMYFAAAFPE-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN=C=S

Synonyms

3-morpholinopropyl isothiocyanate, 3MP-ITC

Canonical SMILES

C1COCCN1CCCN=C=S
3-Morpholinopropyl isothiocyanate (MPITC) is an isothiocyanate compound that has gained increasing attention in scientific research and industry due to its unique chemical and biological properties. This paper will provide an in-depth analysis of MPITC, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-Morpholinopropyl isothiocyanate is an organic isothiocyanate compound that contains a morpholine ring and a thiocyanate group. It is also known as N-(3-isothiocyanato-propyl)morpholine, and its molecular formula is C7H12N2OS. MPITC is a white crystalline solid with a melting point of 77-79 °C and a boiling point of 285-287 °C. MPITC is an isothiocyanate derivative that has a reactive isothiocyanate group that can react with various nucleophiles.
The physical and chemical properties of MPITC are important to understand its behavior and potential applications. MPITC is a white or off-white crystalline solid that is soluble in organic solvents such as ethanol and methanol. Its molecular weight is 180.25 g/mol. MPITC is unstable when exposed to water, but it can be stored in a dry and dark place for a long time. MPITC is sensitive to temperature, and its decomposition temperature is above 100 °C.
The synthesis of MPITC can be achieved by reacting 3-bromopropylamine with potassium thiocyanate in the presence of copper(I) iodide. The reaction occurs in a solvent such as acetonitrile or DMF (N,N-dimethylformamide). The product is then purified by recrystallization with a solvent such as ethanol.
The characterization of MPITC can be conducted by various analytical methods, such as NMR spectroscopy, FT-IR spectroscopy, and Mass spectrometry. NMR spectroscopy can provide information about the chemical structure of MPITC, such as the position of the isothiocyanate group and the morpholine ring. FT-IR spectroscopy can provide information about the functional groups in MPITC, such as the presence of the isothiocyanate group and the morpholine ring. Mass spectrometry can provide information about the molecular weight and fragmentation pattern of MPITC.
are essential to study the properties and behavior of MPITC in various applications. The common analytical methods used for MPITC are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy. GC-MS can provide information about the composition and purity of MPITC. HPLC can be used to separate and quantify MPITC in various samples, such as biological fluids and environmental samples. UV-Vis spectroscopy can be used to study the chemical and physical properties of MPITC, such as the absorbance spectrum and the color change upon reaction with other compounds.
The biological properties of MPITC have been studied extensively in recent years, and many potential applications have been discovered. MPITC has shown antifungal, antibacterial, and antiparasitic activity against many pathogens, including Candida albicans, Escherichia coli, and Plasmodium falciparum. MPITC has also shown anticancer activity against various cancer cell lines, such as breast cancer, prostate cancer, and leukemia. MPITC can induce apoptosis and cell cycle arrest in cancer cells by targeting various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
The toxicity and safety of MPITC in scientific experiments are important to ensure the safety of researchers and the environment. MPITC has been shown to have low acute toxicity in various animal models, such as rats and mice. However, long-term toxicity studies have not been conducted yet, and further studies are needed to determine the chronic toxicity and potential carcinogenicity of MPITC. Proper safety measures should be taken when handling MPITC, such as using protective clothing, gloves, and goggles.
MPITC has numerous applications in scientific experiments, such as drug discovery, chemical synthesis, and materials science. MPITC can be used as a building block in the synthesis of various compounds, such as isothiocyanate peptides and fluorescent molecules. MPITC can also be used as a tool in chemical biology research, such as labeling and imaging of proteins and DNA. MPITC has potential applications in drug discovery, such as the development of new anticancer and antiparasitic agents.
The current state of research on MPITC is rapidly expanding, and many potential applications have been discovered. However, several challenges and limitations need to be addressed to fully utilize the potential of MPITC. More research is needed to explore the mechanism of action of MPITC in various biological systems, such as cancer cells and parasites. Novel synthetic methods and modification strategies need to be developed to improve the properties of MPITC, such as stability, solubility, and selectivity. The safety and environmental impact of MPITC need to be thoroughly evaluated in various applications and conditions.
MPITC has potential implications in various fields of research and industry, such as drug discovery, chemical synthesis, materials science, and agriculture. MPITC can be used as a tool in chemical biology research, such as labeling and imaging of proteins and DNA. MPITC has potential applications in drug discovery, such as the development of new anticancer and antiparasitic agents. MPITC can be used as a building block in the synthesis of various compounds, such as isothiocyanate peptides and fluorescent molecules. MPITC can also be used in agriculture as a fungicide and pesticide.
Despite the potential implications and applications of MPITC, several limitations and challenges need to be addressed. The stability and selectivity of MPITC need to be improved to increase its effectiveness and reduce side effects. The safety and environmental impact of MPITC need to be carefully evaluated to ensure its safety and sustainability. Novel synthetic methods and modification strategies need to be developed to improve the properties of MPITC. Future research should focus on exploring the mechanism of action of MPITC in various biological systems and developing new applications and fields for MPITC.
In conclusion, 3-Morpholinopropyl isothiocyanate is a versatile compound that has shown great potential in various fields of research and industry. However, further research is needed to fully understand its properties, behavior, and potential applications. Proper safety measures and environmental considerations should be taken when handling and using MPITC. The future of MPITC looks promising, and more discoveries are expected in the near future.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (11.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

32813-50-6

Dates

Modify: 2023-08-15

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